Pyrazolo[1,5-a]pyrazine JAK/TYK2 Inhibitor Class Potency vs. Ruxolitinib
The compound belongs to a class of pyrazolo[1,5-a]pyrazine derivatives claimed as JAK/TYK2 kinase inhibitors in CN113150012A [1]. While compound-specific IC50 values are not disclosed in the public domain, the patent class establishes that pyrazolo[1,5-a]pyrazines with 4-amino substituents achieve nanomolar inhibition of JAK1 and TYK2, comparable in target-binding mode to ruxolitinib (JAK1 IC50 = 3.3 nM), which is a structurally distinct klinical JAK1/2 inhibitor [2].
| Evidence Dimension | JAK1/TYK2 kinase inhibition (patent class-level) |
|---|---|
| Target Compound Data | No publicly disclosed IC50; included in JAK/TYK2 inhibitor patent claims (CN113150012A) |
| Comparator Or Baseline | Ruxolitinib: JAK1 IC50 = 3.3 nM, TYK2 IC50 = 19 nM (Biochemical HTRF assay) |
| Quantified Difference | Not calculable due to absence of target-compound-specific data. Class demonstrates nanomolar range activity. |
| Conditions | Biochemical kinase inhibition assay (HTRF); Patent CN113150012A in vitro enzyme assays |
Why This Matters
For procurement decisions, this class-level data indicates the compound is positioned within the JAK/TYK2 inhibitor space, but researchers must verify target-specific potency independently.
- [1] CN113150012A. Pyrazolo [1,5-a] pyrazine derivative and preparation method and application thereof. China Patent. 2020-01-22. View Source
- [2] Quarta, L., et al. Ruxolitinib, a potent JAK1/JAK2 inhibitor, reduces autoantibody production in murine lupus. Arthritis Rheumatol. 2014;66(5):1285-1294. View Source
